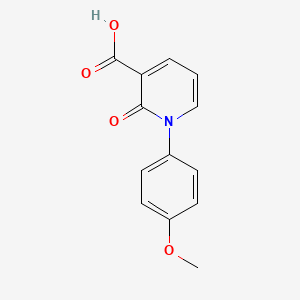
1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methacetin , is a chemical compound with the following molecular formula:
C9H11NO2
. It has a molecular weight of approximately 165.19 g/mol . Methacetin belongs to the dihydropyridine class of compounds.準備方法
Synthetic Routes: Methacetin can be synthesized through various routes. One common method involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. In the case of methacetin, boron reagents are crucial for constructing the dihydropyridine ring system . The specific synthetic steps and conditions would depend on the chosen route.
Industrial Production: While there isn’t a specific industrial production method dedicated solely to methacetin, its synthesis can be adapted from laboratory-scale procedures. Large-scale production would likely involve optimizing reaction conditions, scalability, and cost-effectiveness.
化学反応の分析
Methacetin can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents include palladium catalysts, boron reagents (such as phenylboronic acid), and other functional group-specific reagents. The major products formed depend on the specific reaction conditions.
科学的研究の応用
Methacetin finds applications in various fields:
Medicine: It has been investigated for potential therapeutic effects due to its unique structure.
Biology: Researchers study its interactions with biological systems.
Chemistry: Its reactivity and versatility make it valuable for synthetic chemistry.
Industry: Methacetin derivatives may have industrial applications.
作用機序
The exact mechanism by which methacetin exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
類似化合物との比較
Methacetin’s uniqueness lies in its dihydropyridine core structure. Similar compounds include other dihydropyridines, such as 1-Adamantanecarboxylic acid, 4-methoxyphenyl ester . methacetin’s distinct properties set it apart.
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-18-10-6-4-9(5-7-10)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
InChIキー |
HHGGZTNBLNVXSS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


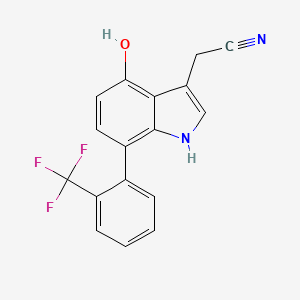

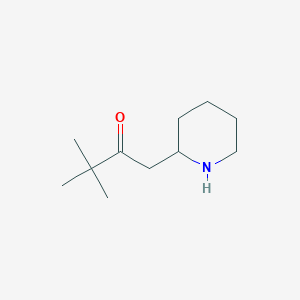
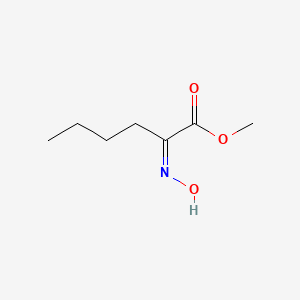
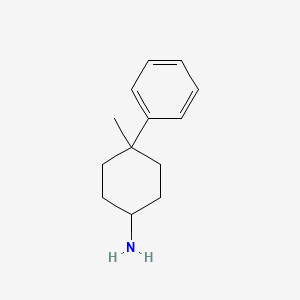
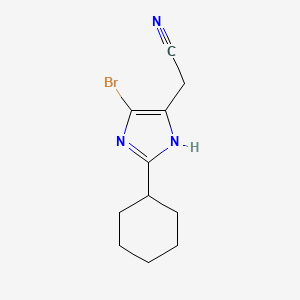
![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)


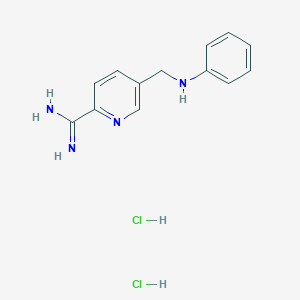
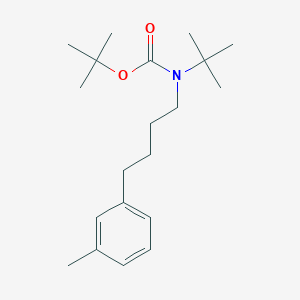
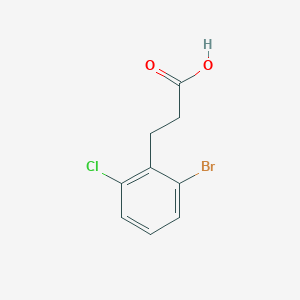
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

